molecular formula C16H15NO2S B14211522 Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- CAS No. 832732-23-7

Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)-

Cat. No.: B14211522
CAS No.: 832732-23-7
M. Wt: 285.4 g/mol
InChI Key: GRKSFQHPFYEEJP-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- is a chemical compound characterized by the presence of a methanesulfonamide group attached to a 1,3-diphenyl-2-propynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- typically involves the reaction of methanesulfonamide with 1,3-diphenyl-2-propynyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically leads to the formation of sulfonic acids.

    Reduction: Reduction can yield amines or alcohols, depending on the specific conditions.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(1,3-diphenyl-2-propynyl)- is unique due to the presence of the 1,3-diphenyl-2-propynyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

832732-23-7

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

N-(1,3-diphenylprop-2-ynyl)methanesulfonamide

InChI

InChI=1S/C16H15NO2S/c1-20(18,19)17-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,16-17H,1H3

InChI Key

GRKSFQHPFYEEJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(C#CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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